4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Description
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-12-17(16-4-3-5-18(29-2)21(16)23-13)24-22(28)14-6-8-15(9-7-14)25-19(26)10-11-20(25)27/h3-9,12H,10-11H2,1-2H3,(H,23,24,28) |
InChI Key |
NLBXALZNSOHYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Biological Activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₈H₁₈N₂O₃
Molecular Weight: 306.35 g/mol
CAS Number: 2034405-68-8
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver cancer) and HeLa (cervical cancer) cells.
Cytotoxicity Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation. The following table summarizes the IC₅₀ values for different cell lines:
The mechanisms by which 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide exerts its effects include:
- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with this compound.
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S phase, indicating a disruption in the normal cell cycle progression which is crucial for cancer cell proliferation .
- Tubulin Polymerization Inhibition: It has been noted that the compound inhibits tubulin polymerization, which is essential for mitotic spindle formation during cell division, thus contributing to its anticancer activity .
Study on HepG2 Cells
A specific study investigated the effects of the compound on HepG2 cells, revealing significant cytotoxicity with an IC₅₀ value of approximately 4.85 µM. The study employed flow cytometry to assess apoptosis and found that treatment with the compound significantly increased apoptotic markers compared to control groups .
Comparative Analysis with Other Compounds
In comparative studies with other benzamide derivatives, this compound displayed comparable or superior activity against cancer cell lines when benchmarked against known chemotherapeutic agents such as doxorubicin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis of Key Benzamide Derivatives
The benzamide scaffold allows diverse substitutions that significantly influence biological activity. Below is a comparative analysis of MPPB and other analogs (Table 1):
Key Findings
MPPB vs. Alkylpyrrole Derivatives :
- MPPB’s 2,5-dimethylpyrrole moiety is critical for enhancing mAb productivity while preserving viability, unlike other alkylated pyrroles that reduce viability .
- Structure-activity relationship (SAR) studies highlight the necessity of the 2,5-dialkyl-substituted pyrrole framework for balancing efficacy and toxicity .
Impact of Substituents on Galactosylation :
- MPPB suppresses galactosylation (a critical quality attribute for mAbs), reducing G1F glycans by ~40% . This effect is distinct from additives like valproic acid, which enhance galactosylation .
Metabolic Modulation :
- MPPB increases intracellular ATP levels (linked to enhanced energy metabolism) and glucose uptake rates (0.74 pmol/cell/day vs. 0.63 in controls), supporting sustained mAb production .
Quinolinyl vs.
Mechanistic Insights
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
8-Methoxy-2-methylquinolin-4-amine : Serves as the nucleophilic amine source.
-
4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride : The electrophilic benzamide precursor.
Alternative precursors include activated esters (e.g., 2,5-dioxopyrrolidin-1-yl benzoate) or direct coupling of 4-carboxybenzamide derivatives with the quinoline amine.
Quinoline Core Synthesis
The 8-methoxy-2-methylquinoline scaffold is typically synthesized via:
-
Skraup Reaction : Cyclization of 3-methoxyaniline with glycerol and sulfuric acid, followed by methylation.
-
Palladium-Catalyzed Cross-Coupling : As demonstrated in the synthesis of 4-chloro-8-methoxy-2-methylquinoline, where aryl halides react with methyltriazole ligands under Pd(OAc)₂ catalysis.
Yield: ~75% after flash chromatography (DCM/methanol).
Benzamide-Pyrrolidine Dione Coupling
The 2,5-dioxopyrrolidin-1-yl group is introduced via:
-
N-Hydroxysuccinimide (NHS) Ester Activation : Reacting 4-carboxybenzamide with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDCI).
-
Direct Aminolysis : Using 8-methoxy-2-methylquinolin-4-amine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in the presence of a base.
| Parameter | Value |
|---|---|
| Coupling Agent | N,N'-Carbonyldiimidazole (CDI) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT, 12 h |
| Base | Triethylamine |
| Yield | 82–89% |
Reaction Optimization and Challenges
Solvent and Catalytic Systems
Byproduct Mitigation
-
Epimerization : Minimized by maintaining low temperatures (0–5°C) during amide bond formation.
-
Hydrolysis : Anhydrous conditions prevent NHS ester decomposition.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Applications and Derivatives
The compound’s structural motifs align with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
